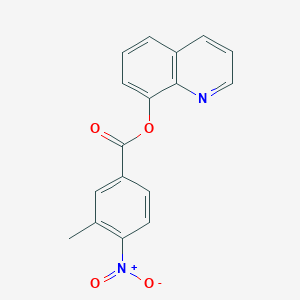
4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves various strategies, including condensation reactions, cyclization, and rearrangement processes. For example, one method for synthesizing similar compounds involves treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, resulting in crystalline products through specific solvent interactions (Xu et al., 2006). Another approach utilizes the Ugi/Robinson-Gabriel reactions for a concise synthesis of 2,4,5-trisubstituted oxazoles, indicating a versatile methodology for obtaining complex oxazole scaffolds (Shaw et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant interactions, such as weak hydrogen bonds and C–H···π supramolecular interactions, which stabilize the crystal structure. Dihedral angles between various rings within the molecules provide insights into the conformational dynamics and stability of these compounds (Xu et al., 2006).
Chemical Reactions and Properties
Reactions involving similar compounds highlight their reactivity and potential for further modification. For instance, the reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one with 3,4-dithio-toluene in the presence of triethylamine showcases the compound's versatility in undergoing chemical transformations (Tikdari et al., 2003).
Physical Properties Analysis
The physical properties, such as solvatochromism, dipole moments, and solute-solvent interactions of similar oxazolone dyes, have been extensively studied. These properties are influenced by solvent polarizability, indicating non-specific interactions' dominance over specific interactions in determining photophysical properties (Krawczyk et al., 2020).
Chemical Properties Analysis
The chemical properties, including antioxidant activity and binding interactions with receptors, of compounds structurally related to 4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, have been explored. For example, certain derivatives exhibit significant free-radical scavenging ability, highlighting their potential as antioxidants (Hussain, 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: The compound and its derivatives have been synthesized through various methods, including reactions involving 1,2,4-triazole and Schiff base formation. These methods aim to produce compounds with specific properties, such as enhanced antioxidant abilities or potential for biological activity (Hussain, 2016).
- Characterization and Analysis: Detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, is employed to confirm the structure of these synthesized compounds. This step is crucial for understanding the compound's properties and potential applications (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities and Applications
- Antioxidant Properties: Some derivatives exhibit significant antioxidant properties, which are important for combating oxidative stress and could have implications in disease prevention and treatment (Hussain, 2016).
- Molecular Docking and Bioactivity: The compound's interactions with biological targets have been explored through molecular docking studies. These investigations aim to predict the compound's inhibitory activity against specific enzymes or receptors, suggesting potential pharmaceutical applications (Nayak & Poojary, 2019).
- Nonlinear Optical Properties: The compound and related derivatives have been studied for their nonlinear optical properties, which are of interest for materials science and photonics applications. These properties are important for developing materials for optical switching, data storage, and other photonic technologies (Song, Wen, & Li, 2004).
Other Applications
- Liquid Crystal Research: Compounds with similar structural motifs have been investigated for their potential as liquid crystal materials. This research is driven by the search for materials with specific thermal and optical properties for use in displays and other electronic devices (Attard et al., 1990).
Propriétés
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-12-6-3-5-10(14(12)20-2)9-11-16(18)21-15(17-11)13-7-4-8-22-13/h3-9H,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPSKNKGPSSQO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
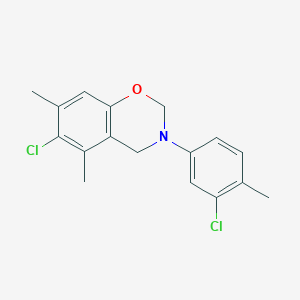
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
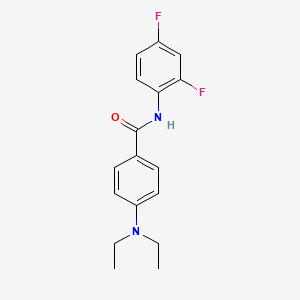
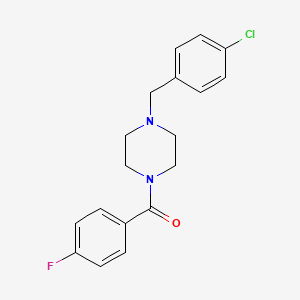
![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)
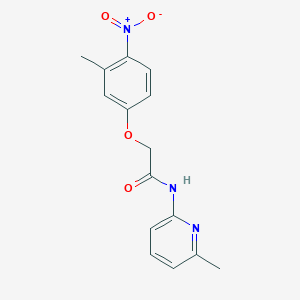
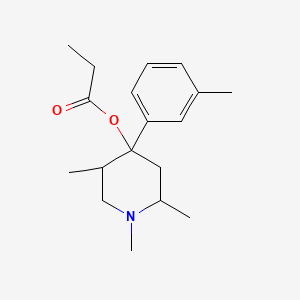
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
